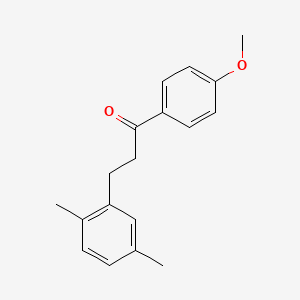

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

Description

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (CAS: 1781868-49-2) is a substituted propiophenone derivative characterized by a 2,5-dimethylphenyl group attached to the ketone-bearing carbon and a 4'-methoxy-substituted phenyl ring. Its molecular formula is C₁₈H₁₈O₂, with a molecular weight of 266.3 g/mol. Structurally, it consists of two aromatic rings: one with electron-donating methyl groups at the 2- and 5-positions and another with a methoxy group at the 4'-position (para to the propanone chain). This compound is commercially available as a synthetic intermediate, though its specific applications remain less documented .

Propiophenone derivatives are often utilized in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their versatility as building blocks.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYXVOIPLPAGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644722 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-84-8 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene (p-xylene) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and is usually conducted at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(2,5-dimethylphenyl)-4’-methoxybenzoic acid.

Reduction: Formation of 3-(2,5-dimethylphenyl)-4’-methoxypropanol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone serves as an intermediate for constructing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions that form new carbon-carbon bonds.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial effects against strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.16 to 0.68 µM.

- Anticancer Activity : Investigations suggest antiproliferative effects in various cancer cell lines, indicating promise for therapeutic applications in oncology.

Medicine

This compound is under investigation for its potential use in drug development , particularly in designing new therapeutic agents targeting specific biological pathways. Its mechanism of action may involve inhibition or modulation of certain enzymes or receptors, impacting various biochemical processes.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials , capitalizing on its unique chemical properties to create products with specific functionalities.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives similar to this compound. It was noted that these compounds demonstrated significant activity against MRSA strains.

- Mechanism of Action : The antimicrobial activity appears linked to the inhibition of bacterial respiration and ATP synthase, leading to reduced viability in cultures.

- Anticancer Investigations : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through specific cellular pathways; however, further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propiophenone Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2,5-dimethylphenyl, 4'-methoxy | C₁₈H₁₈O₂ | 266.3 | High lipophilicity, steric hindrance |

| 4'-Methoxypropiophenone | Unsubstituted phenyl, 4'-methoxy | C₁₀H₁₂O₂ | 164.2 | Lower steric bulk, reduced lipophilicity |

| 3-(4-Methoxyphenyl)propiophenone | 4-methoxyphenyl, unsubstituted | C₁₆H₁₆O₂ | 240.3 | Electron-rich aryl group, moderate steric effects |

| 3-(2,5-Dichlorophenyl)-4'-methoxypropiophenone | 2,5-dichlorophenyl, 4'-methoxy | C₁₆H₁₄Cl₂O₂ | 321.2 | Increased electronegativity, potential halogen bonding |

Key Observations :

- Lipophilicity : The 2,5-dimethylphenyl group in the target compound increases hydrophobicity compared to unsubstituted or singly substituted analogs, which may improve membrane permeability in biological systems.

- Electronic Effects: The 4'-methoxy group donates electrons via resonance, deactivating the aromatic ring toward electrophilic substitution compared to non-methoxy analogs .

Spectral and Physical Properties

Table 2: Hypothetical NMR Data Comparison*

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 2.35 (s, 6H, CH₃), 3.88 (s, 3H, OCH₃), 6.8–7.9 (m, aromatic) | 207.1 (C=O), 159.6 (C-OCH₃), 21.2 (CH₃) |

| 4'-Methoxypropiophenone | 3.87 (s, 3H, OCH₃), 7.2–8.1 (m, aromatic) | 205.8 (C=O), 160.1 (C-OCH₃) |

| 3-(4-Methoxyphenyl)propiophenone | 3.85 (s, 3H, OCH₃), 6.9–7.8 (m, aromatic) | 206.3 (C=O), 158.9 (C-OCH₃) |

*Data inferred from substituent trends and analogous compounds .

Key Observations :

- The methoxy group in all compounds resonates near δ 3.85–3.88 ppm in ¹H NMR.

- Methyl groups on the 2,5-dimethylphenyl ring appear as a singlet near δ 2.35 ppm, distinct from simpler analogs.

- The ketone carbonyl (C=O) in ¹³C NMR is slightly deshielded (δ ~207 ppm) compared to non-methylated derivatives (δ ~205 ppm), reflecting electronic perturbations from substituents.

Notes

Data Limitations: Direct comparative studies on this compound are scarce. Properties and reactivity are inferred from substituent effects and analogous compounds.

Stereochemical Considerations : Unlike the phenalene derivatives in , the target compound lacks chiral centers, minimizing stereoisomerism concerns.

Commercial Availability : The compound is listed as a synthetic product (97–98% purity), indicating its role as an intermediate rather than a bioactive molecule .

Biological Activity

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, also known by its CAS number 898794-84-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- Structure : The compound features a propiophenone backbone with a methoxy group and a dimethylphenyl substituent, contributing to its unique chemical behavior.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.

- Anticancer Activity : Investigations have indicated potential antiproliferative effects in cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives, noting that compounds with similar structures to this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.16 to 0.68 µM .

- Mechanism of Action : The mechanism behind the antimicrobial activity appears to involve the inhibition of bacterial respiration and ATP synthase, leading to reduced viability in bacterial cultures .

Comparative Table of Antimicrobial Activities

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16 - 0.68 | MRSA |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 10 | M. tuberculosis |

Research Findings

- Cell Viability Assays : In vitro studies using cancer cell lines (e.g., glioma cells) demonstrated that treatment with this compound resulted in reduced cell viability. The specific pathways affected include those involved in cell proliferation and apoptosis .

- Synergistic Effects : The compound has been tested in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy in cancer treatment protocols .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways involved in growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.